molecular formula C20H22N2O4 B2942958 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 955758-69-7

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2942958
CAS No.: 955758-69-7
M. Wt: 354.406
InChI Key: NAVSSRAKVHHMOT-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core substituted with an acetyl group at position 2 and a 2-(3-methoxyphenoxy)acetamide moiety at position 5. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) activity due to its structural resemblance to endogenous neurotransmitters.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14(23)22-9-8-15-6-7-17(10-16(15)12-22)21-20(24)13-26-19-5-3-4-18(11-19)25-2/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVSSRAKVHHMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the reduction of isoquinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.

Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new therapeutic agents. Its interactions with biological targets can lead to the discovery of novel drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several tetrahydroisoquinoline derivatives, differing primarily in substituents on the aromatic rings and acetamide side chain. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name / ID Core Structure Substituent Modifications Key Functional Groups Reference
Target Compound Tetrahydroisoquinoline 2-acetyl, 7-(2-(3-methoxyphenoxy)acetamide) Methoxy, acetamide, acetyl N/A
BI83117 (CAS 955681-21-7) Tetrahydroisoquinoline 2-acetyl, 7-(2-(4-fluorophenyl)acetamide) Fluoro, acetamide, acetyl
BG15569 (CAS 1207055-52-4) Tetrahydroisoquinoline 7-(2-(4-fluorophenylsulfanyl)acetamide) Fluoro, sulfanyl, acetamide
Compound 30 () Tetrahydroisoquinoline N-Benzyl with diethylamino-methoxy groups Diethylamino, methoxy, benzyl

Key Observations :

  • In contrast, the 4-fluorophenyl group in BI83117 introduces electron-withdrawing effects, which may improve metabolic stability and membrane permeability .
  • Linker Diversity : BG15569 replaces the ether oxygen with a sulfanyl group, altering hydrogen-bonding capacity and lipophilicity. Sulfur’s larger atomic size and polarizability could influence binding kinetics .
  • Receptor Selectivity: Compound 30 () demonstrates that N-benzyl substituents with diethylamino groups enhance orexin-1 receptor selectivity, suggesting that bulky substituents may sterically hinder non-target interactions .

Key Observations :

  • Catalytic Efficiency : The use of ZnCl₂ in for alkylation reactions yields moderate to high purity (76–82%), while microwave-assisted synthesis () achieves faster reaction times but lower yields (19.2%) due to harsh conditions .
  • Purification Challenges : Compounds with polar groups (e.g., sulfanyl in BG15569) may require advanced chromatography, whereas acetylated derivatives (e.g., BI83117) are more amenable to recrystallization .

Physicochemical and Pharmacokinetic Properties

Substituents critically influence solubility, logP, and bioavailability:

Table 3: Physicochemical Properties
Compound Name / ID Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Bioavailability
Target Compound ~340 ~2.5 Moderate (DMSO) Likely CNS-penetrant
BI83117 326.36 3.1 Low (aqueous) High (fluorine)
Compound 30 () ~500 4.2 Low (organic) Moderate

Key Observations :

  • Lipophilicity : The target compound’s logP (~2.5) suggests balanced hydrophilicity, favoring blood-brain barrier penetration. BI83117’s higher logP (3.1) may enhance tissue distribution but reduce aqueous solubility .
  • Bioavailability : Fluorine in BI83117 and sulfanyl in BG15569 improve metabolic stability, whereas methoxy groups may increase susceptibility to oxidative metabolism .

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound belonging to the tetrahydroisoquinoline class. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology. Its unique structural features facilitate interactions with various biological targets, making it a subject of interest for researchers.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with an acetyl substituent and a methoxyphenoxy group. This structural arrangement enhances its lipophilicity and metabolic stability, which are critical for biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H20N2O3
Molecular Weight316.36 g/mol
CAS Number955636-13-2

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Studies suggest that it may act as:

Inhibitor of Enzymes : The compound has shown potential in inhibiting key enzymes involved in cancer progression.

Ligand for Neurotransmitter Receptors : It may modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Neuroprotective Effects : The tetrahydroisoquinoline derivatives are known for their neuroprotective properties. They may help in conditions such as Parkinson's disease by modulating dopaminergic signaling pathways.
  • Anticancer Activity : The compound's structural features suggest potential anticancer properties by targeting specific pathways involved in tumor growth and metastasis.
  • Antidepressant Effects : Due to its interaction with serotonin receptors, this compound may also have antidepressant-like effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of tetrahydroisoquinoline derivatives:

  • A study demonstrated that similar compounds could inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
  • Another investigation revealed that these compounds could effectively modulate dopamine receptor activity in animal models, suggesting their utility in treating neurological disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameNotable Features
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramideContains an isobutyramide moiety; potential neuroprotective effects.
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamideA simpler derivative lacking additional aromatic substitutions; serves as a baseline comparison.
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamideIncorporates halogen substituents; may exhibit enhanced reactivity and biological activity.

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